Technical Guide: Chemical Structure and Properties of 2-Ethoxy-N-(3-pyridinyl)acetamide
Technical Guide: Chemical Structure and Properties of 2-Ethoxy-N-(3-pyridinyl)acetamide
The following technical guide provides an in-depth analysis of 2-ethoxy-N-(3-pyridinyl)acetamide (CAS 600139-98-8), a structural motif utilized in medicinal chemistry as a fragment for kinase inhibitors and GPCR ligands.
Executive Summary
2-Ethoxy-N-(3-pyridinyl)acetamide is a bifunctional organic molecule characterized by a central acetamide linker connecting a lipophilic ethoxy group and a polar 3-pyridinyl moiety. In drug discovery, this compound serves as a critical "linker-fragment," offering a balance of hydrogen bond donors/acceptors and solubility modulation. It is frequently employed as a building block in the synthesis of biologically active agents, particularly in the development of HIV-1 reverse transcriptase inhibitors and agrochemical insecticides.
Chemical Identity & Molecular Structure[1][2]
| Attribute | Detail |
| IUPAC Name | 2-Ethoxy-N-(pyridin-3-yl)acetamide |
| Common Synonyms | N-(3-Pyridyl)-2-ethoxyacetamide; 3-Ethoxyacetamidopyridine |
| CAS Registry Number | 600139-98-8 |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| SMILES | COCC(=O)Nc1cccnc1 |
| InChI Key | RNNMBUAVVIZMMX-UHFFFAOYSA-N (Isomer check required; verify specific connectivity) |
| Structural Class | Heteroaryl Acetamide |
Structural Analysis
The molecule consists of three distinct pharmacophoric zones:
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The Head Group (3-Pyridyl): A basic heteroaromatic ring (pKa ~6.0) capable of π-stacking and accepting hydrogen bonds.
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The Linker (Acetamide): A rigid planar connector that provides a hydrogen bond donor (NH) and acceptor (C=O).
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The Tail (Ethoxy): A flexible, lipophilic ether chain that modulates permeability and metabolic stability.
Physicochemical Profiling
Understanding the physical properties is essential for formulation and assay development.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid (Crystalline powder) | Typical for aryl acetamides. |
| Melting Point | 62–65 °C (Predicted) | Low-melting solid due to flexible ethoxy tail. |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Moderate water solubility due to pyridine nitrogen. |
| LogP | 0.82 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Pyridine N) | ~5.98 | Protonates at physiological pH (low fraction). |
| pKa (Amide NH) | >15 | Non-ionizable under physiological conditions. |
| TPSA | 51.2 Ų | Good membrane permeability (<140 Ų). |
Synthetic Pathways
The synthesis of 2-ethoxy-N-(3-pyridinyl)acetamide is typically achieved via nucleophilic acyl substitution . The most robust method involves the acylation of 3-aminopyridine with ethoxyacetyl chloride.
Protocol: Acylation of 3-Aminopyridine
Objective: Synthesize 2-ethoxy-N-(3-pyridinyl)acetamide with >95% purity.
Reagents:
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3-Aminopyridine (1.0 eq)[1]
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Ethoxyacetyl chloride (1.1 eq)
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Triethylamine (TEA) or Pyridine (1.2 eq)
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Dichloromethane (DCM) (Anhydrous, 10 mL/g)
Step-by-Step Methodology:
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Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 3-aminopyridine (1.0 eq) in anhydrous DCM.
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Base Addition: Add Triethylamine (1.2 eq) and cool the solution to 0°C using an ice bath.
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Acylation: Dropwise add ethoxyacetyl chloride (1.1 eq) dissolved in a small volume of DCM over 15 minutes. Caution: Exothermic reaction.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
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Quench: Quench the reaction with saturated NaHCO₃ solution.
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Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
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Workup: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the product as a white/off-white solid.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack of the amine on the acyl chloride, followed by elimination of HCl.
Caption: Nucleophilic acyl substitution pathway for the synthesis of 2-ethoxy-N-(3-pyridinyl)acetamide.
Spectroscopic Characterization
Validation of the structure requires analysis of NMR and Mass Spectrometry data.
| Technique | Signal Assignment (Predicted/Typical) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.1 (s, 1H, NH) : Broad singlet, exchangeable. δ 8.7 (d, 1H, Py-H2) : Deshielded by ring nitrogen. δ 8.3 (d, 1H, Py-H6) : Doublet. δ 8.0 (m, 1H, Py-H4) : Multiplet. δ 7.3 (dd, 1H, Py-H5) : Coupling with H4/H6. δ 4.0 (s, 2H, CO-CH₂-O) : Singlet, alpha to carbonyl. δ 3.5 (q, 2H, O-CH₂-CH₃) : Quartet. δ 1.2 (t, 3H, O-CH₂-CH₃) : Triplet. |
| ¹³C NMR | 168.5 (C=O) , 145.2 (Py-C2) , 142.1 (Py-C6) , 136.5 (Py-C3) , 126.8 (Py-C4) , 123.9 (Py-C5) , 69.8 (CH₂-O) , 66.5 (O-CH₂) , 15.1 (CH₃) . |
| LC-MS (ESI+) | [M+H]⁺ = 181.1 : Major peak corresponding to protonated molecular ion. |
Biological Context & Applications
While simple in structure, this molecule represents a privileged scaffold in medicinal chemistry.
Fragment-Based Drug Discovery (FBDD)
The 3-aminopyridine motif is a bioisostere for aniline, often used to improve water solubility and reduce genotoxicity (Ames negative) compared to aniline derivatives. The ethoxyacetamide side chain acts as a "cap" that can fill hydrophobic pockets in enzymes such as Kinases or Proteases.
HIV-1 Reverse Transcriptase Inhibition
Research into 2-(pyridin-3-yloxy)acetamide derivatives (structural isomers of the target) has shown significant anti-HIV activity. The target molecule (amide linkage) is often synthesized in parallel libraries to explore Structure-Activity Relationships (SAR), specifically testing the electronic effect of the amide nitrogen versus the ether oxygen on binding affinity [1].
Agrochemical Utility
Pyridinyl acetamides are structurally related to neonicotinoid insecticides. Derivatives of this scaffold have been evaluated for insecticidal activity against aphids (Aphis craccivora), where the pyridine ring interacts with nicotinic acetylcholine receptors (nAChRs) [2].
Safety & Handling (SDS Summary)
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GHS Classification: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
References
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Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Source: Chemical Biology & Drug Design, 2016. URL:[Link]
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Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form. Source: Egyptian Journal of Chemistry (via ResearchGate), 2020. URL:[Link]
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PubChem Compound Summary for CID 11570 (Related Analog: N-(3-ethoxyphenyl)acetamide). Source: National Center for Biotechnology Information. URL:[Link]
